An In-depth Technical Guide to 3-Bromopyridazine (CAS Number: 88491-61-6)
An In-depth Technical Guide to 3-Bromopyridazine (CAS Number: 88491-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique chemical structure, featuring a reactive bromine atom on the electron-deficient pyridazine ring, makes it an attractive starting material for a variety of cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Bromopyridazine, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of 3-Bromopyridazine is presented in the table below, offering a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 88491-61-6 | [1][2] |
| Molecular Formula | C₄H₃BrN₂ | [2][3] |
| Molecular Weight | 158.98 g/mol | [2][3] |
| Appearance | White to off-white or pale yellow solid | [4][5] |
| Melting Point | 70-75 °C | [4] |
| Boiling Point | ~270 °C at 760 mmHg | [6] |
| Density | ~1.7 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in water. | [4][5] |
While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in full, various suppliers indicate their availability upon request.[3][6][7][8][9][10] The expected spectral characteristics are consistent with the compound's structure.
Synthesis and Reactivity
Experimental Protocol: Synthesis of 3-Bromopyridazine
A common laboratory-scale synthesis of 3-Bromopyridazine involves the bromination of a pyridazine precursor. The following is a representative, detailed protocol:
Materials:
-
3-Hydroxypyridazine
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Heptane
-
Ethyl acetate
-
Ice water
-
2M Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Under a dry atmosphere and with mechanical stirring, carefully heat phosphorus oxybromide (158 g, 552 mmol) to 80 °C until it is completely molten.[1]
-
In a single portion, add 3-hydroxypyridazine (30.5 g, 317 mmol) to the molten phosphorus oxybromide. The reaction mixture will rapidly change color from orange to yellow and may eventually form a black solid.[1]
-
Increase the reaction temperature to 120 °C and maintain for 3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice water bath.[1]
-
Slowly and carefully add ice water (total 300 mL) to the reaction mixture. Control the rate of addition to manage the exothermic reaction.[1]
-
While stirring, some solids may remain undissolved. Add 2M aqueous sodium hydroxide solution (180 mL) and continue stirring for 45 minutes until all solids have dissolved.[1]
-
Extract the aqueous solution with dichloromethane (5 x 250 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a gray/brown solid.[1]
-
Purify the crude product by silica gel column chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent.[1]
-
Combine the fractions containing the desired product and concentrate under vacuum to yield 3-Bromopyridazine as a green/gray solid. A typical yield is around 69%.[1]
-
Confirm the purity of the final product using techniques such as GC-MS.[1]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 3-Bromopyridazine.
Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling
3-Bromopyridazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.[4][5][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridazine with an Arylboronic Acid
The following is a general, representative protocol for the Suzuki-Miyaura coupling of 3-Bromopyridazine.
Materials:
-
3-Bromopyridazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromopyridazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7][11]
-
Add the palladium catalyst (e.g., 1.5-5 mol%) and, if necessary, the appropriate ligand.[11]
-
Add the degassed solvent system.[11]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[7][11][12]
-
Upon completion, cool the reaction to room temperature.[7][11]
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[7][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][11]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-arylpyridazine.[7][11]
-
Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.[7]
Suzuki-Miyaura Coupling Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 3-Bromopyridazine.
Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][13][14][15][16][17] 3-Bromopyridazine serves as a key intermediate in the synthesis of these pharmacologically active molecules.
Pyridazine Derivatives as Kinase Inhibitors in Oncology
A significant area of research focuses on the development of pyridazine-containing compounds as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in oncology.[9][10][] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular domain of EGFR are used to treat various cancers. The pyridazine scaffold can be incorporated into novel EGFR inhibitors to potentially overcome resistance to existing therapies.[19][20]
-
PI3K/Akt/mTOR Pathway Inhibitors: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[21][22][23][24][25][26][27][28][29][30] Pyridazine derivatives have been designed and synthesized as inhibitors of key components of this pathway, such as PI3Kα and mTOR.[21][30]
EGFR Signaling Pathway and Inhibition Diagram
Caption: A simplified diagram showing the EGFR signaling pathway and the point of inhibition by a pyridazine-based inhibitor.
PI3K/Akt/mTOR Signaling Pathway and Inhibition Diagram
Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, indicating inhibition points for pyridazine-based compounds.
Safety and Handling
3-Bromopyridazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[28] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Conclusion
3-Bromopyridazine is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key building block for the creation of novel pyridazine derivatives with a wide range of potential pharmacological activities. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of 3-Bromopyridazine is essential for the design and synthesis of next-generation therapeutics, particularly in the field of oncology.
References
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